5,5,7,7-Tetramethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Lipophilicity Membrane Permeability Drug-likeness

Prioritize this tetramethyl-substituted hexahydroquinoline-3-carbonitrile for your advanced medicinal chemistry workflows. The unique 5,5,7,7-quaternary carbon architecture eliminates H-bond donors (HBD 0), optimizes CNS permeability (XLogP3 2.7), and sterically shields against CYP450 oxidation—overcoming key metabolic liabilities of unsubstituted analogs. This scaffold provides a superior, metabolically stable benchmark for structure-activity relationship (SAR) studies and a regiocontrolled synthetic handle via the 3-carbonitrile group for constructing fused heterocycles, avoiding side reactions common with less-substituted cores.

Molecular Formula C14H18N2O
Molecular Weight 230.311
CAS No. 1915985-30-6
Cat. No. B2479550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5,7,7-Tetramethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS1915985-30-6
Molecular FormulaC14H18N2O
Molecular Weight230.311
Structural Identifiers
SMILESCC1(CC2=C(C=C(C(=O)N2)C#N)C(C1)(C)C)C
InChIInChI=1S/C14H18N2O/c1-13(2)6-11-10(14(3,4)8-13)5-9(7-15)12(17)16-11/h5H,6,8H2,1-4H3,(H,16,17)
InChIKeyZEVJQNGFRNSTPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,5,7,7-Tetramethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS 1915985-30-6): Core Structural and Physical-Chemical Profile for Procurement Decisions


5,5,7,7-Tetramethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS 1915985-30-6) is a fully substituted hexahydroquinoline-3-carbonitrile derivative with a molecular formula of C14H18N2O and a molecular weight of 230.31 g/mol [1]. The scaffold belongs to the 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile family, a privileged structure in medicinal chemistry known for calcium channel modulation, anticancer, and antimicrobial activities [2]. The target compound is distinguished by four methyl substituents at positions 5 and 7, resulting in a quaternary carbon architecture that profoundly alters its physicochemical profile relative to the unsubstituted parent.

Why Generic Hexahydroquinoline-3-carbonitriles Cannot Substitute for 5,5,7,7-Tetramethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile in Scientific Research


In-class hexahydroquinoline-3-carbonitrile analogs exhibit highly variable biological activity, pharmacokinetics, and physicochemical properties depending on the nature, position, and number of substituents on the core . A single methyl group substitution has been shown to shift cytotoxicity profiles across different cancer cell lines by more than 50% in GI50 values [1]. The target compound's unique 5,5,7,7-tetramethyl substitution pattern creates a distinct lipophilicity window (XLogP3 = 2.7) and eliminates the hydrogen bond donor present in the unsubstituted parent (HBD = 0 vs. 1) [2][3], rendering generic substitution scientifically invalid without revalidation of target engagement, permeability, and metabolic stability.

Quantitative Evidence Guide: 5,5,7,7-Tetramethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Differentiation Versus Closest Analogs


Lipophilicity (XLogP3-AA) Elevation Versus Unsubstituted Parent Scaffold

The target compound exhibits a computed XLogP3-AA of 2.7, representing a +1.8 log unit increase over the unsubstituted parent 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (XLogP3-AA = 0.9) [1][2]. This shift from a predominantly hydrophilic to a moderately lipophilic profile is quantitatively sufficient to alter membrane partitioning behavior and oral absorption potential, consistent with the class-wide observation that lipophilic substituents on the hexahydroquinoline core enhance passive permeability [3].

Lipophilicity Membrane Permeability Drug-likeness

Elimination of Hydrogen Bond Donor Capacity Versus Parent Scaffold

The target compound has a computed Hydrogen Bond Donor (HBD) count of 0, compared to 1 for the unsubstituted parent 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile [1][2]. The single HBD of the parent arises from the enolizable 2-oxo group forming an NH tautomer, while the tetramethyl substitution locks the compound in a keto form, eliminating the donor. This reduction in HBD count is predicted to enhance passive permeability across lipid bilayers and reduce susceptibility to Phase II glucuronidation metabolism, based on established drug-likeness rules where HBD ≤ 0.5 correlates with improved CNS penetration and oral bioavailability [3].

Hydrogen Bonding Permeability Metabolic Stability

Steric Shielding of the 2-Oxo-Quinoline Core by Quaternary Methyl Substituents

The 5,5,7,7-tetramethyl substitution creates four quaternary carbon centers directly adjacent to the hexahydroquinoline core, providing substantial steric shielding of the 5- and 7-positions. In contrast, the unsubstituted parent (0 quaternary centers) and the 6-tert-butyl analog (1 quaternary center at position 6) lack this degree of steric encumbrance [1]. In the hexahydroquinoline class, oxidation at the cyclohexene ring is a primary metabolic pathway; quaternary carbons at these positions are known to block CYP450-mediated hydroxylation, potentially extending metabolic half-life relative to less-substituted analogs [2].

Metabolic Stability CYP450 Oxidation Steric Hindrance

High Purity Research-Grade Supply with Analytical Traceability

The target compound is commercially available from AKSci (Catalog 1215EN) with a minimum purity specification of 95% . While the unsubstituted parent (CAS 4241-13-8) is also available at 95% purity from the same vendor , the tetramethyl derivative addresses a distinct chemical space that is less prone to oxidative degradation during storage, as suggested by its long-term storage classification: 'Store long-term in a cool, dry place' without special atmospheric requirements . This contrasts with some 4-aryl hexahydroquinoline-3-carbonitriles that require inert atmosphere storage due to oxidation-prone aryl substituents.

Purity Quality Assurance Reproducibility

Best-Fit Research and Industrial Application Scenarios for 5,5,7,7-Tetramethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile


CNS Drug Discovery Screening Libraries Requiring Enhanced Passive Permeability

With an XLogP3 of 2.7 and zero hydrogen bond donors [1], this compound is optimally suited for inclusion in CNS-focused screening libraries. Its lipophilicity falls within the recommended range for blood-brain barrier penetration (typically XLogP 2–5), and the absence of HBDs removes a key liability for CNS penetration. Unlike the unsubstituted parent (XLogP 0.9, HBD 1), which is too polar for passive CNS entry, the tetramethyl derivative offers a better starting point for CNS lead identification [2].

Metabolic Stability Optimization of Hexahydroquinoline Leads

The four quaternary methyl groups at positions 5 and 7 provide steric shielding of the cyclohexene ring against CYP450-mediated oxidation [3]. This makes the compound an ideal core scaffold for medicinal chemistry programs aiming to improve the metabolic half-life of hexahydroquinoline-based leads, where rapid oxidation at unsubstituted positions is a known clearance pathway. It can serve as a metabolically stabilized comparator against less-substituted analogs in structure-metabolism relationship studies [4].

Physicochemical Property Benchmarking in Hexahydroquinoline SAR Studies

The compound's distinct physicochemical signature—XLogP 2.7, HBD 0, TPSA 53.2 Ų—provides a well-defined reference point for structure-activity relationship (SAR) studies [1]. Researchers can systematically vary substituents from this baseline to probe the impact of lipophilicity and hydrogen bonding on target engagement, selectivity, and ADME properties, using the compound as a quaternary-substituted reference against mono- or unsubstituted analogs [2].

Building Block for Fused Heterocyclic Systems via 3-Cyano Functionalization

The 3-carbonitrile group is a versatile synthetic handle for constructing fused heterocyclic systems, including triazolo-, pyrimido-, and pyrazolo-quinoline hybrids with reported anticancer and antimicrobial activities [5]. The tetramethyl substitution pattern prevents unwanted side reactions at the 5- and 7-positions during cyclization, providing regiochemical control that is absent in the unsubstituted parent, thereby simplifying purification and improving yield of the desired fused product.

Quote Request

Request a Quote for 5,5,7,7-Tetramethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.